molecular formula C12H15ClN2O2 B13510952 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid

Cat. No.: B13510952
M. Wt: 254.71 g/mol
InChI Key: CCLJZUGOTPKXCW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is an organic compound that features a chlorinated phenyl group and a piperazine ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and piperazine.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with piperazine to form an intermediate compound.

    Acetic Acid Introduction: The intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically a dechlorinated phenyl derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially modulating their activity. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a piperidine ring instead of a piperazine ring.

    2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetic acid: Similar structure but with the chlorine atom in the para position.

    2-(3-Bromophenyl)-2-(piperazin-1-yl)acetic acid: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-piperazin-1-ylacetic acid

InChI

InChI=1S/C12H15ClN2O2/c13-10-3-1-2-9(8-10)11(12(16)17)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2,(H,16,17)

InChI Key

CCLJZUGOTPKXCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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